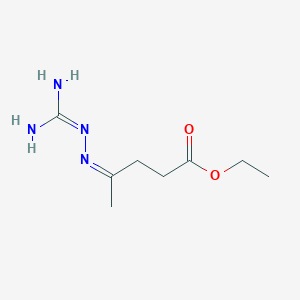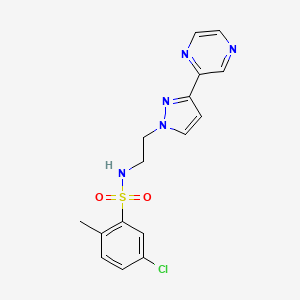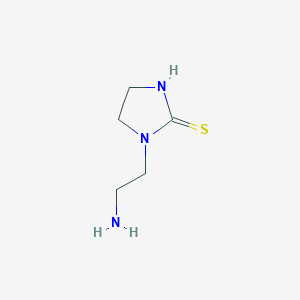
ethyl (4Z)-4-(diaminomethylidenehydrazinylidene)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esters are derived from carboxylic acids . A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group of some kind . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Synthesis Analysis
Esters are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The catalyst is usually concentrated sulphuric acid . The esterification reaction is both slow and reversible .Molecular Structure Analysis
The structure of esters involves a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo a reaction known as hydrolysis, which is a reaction with water . This reaction is catalyzed by dilute acid, and so the ester is heated under reflux with a dilute acid like dilute hydrochloric acid or dilute sulphuric acid .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
Researchers have developed methods for synthesizing orthogonally protected amino acids, such as the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These compounds are useful for the synthesis of edeine analogs, illustrating the role of ethyl pentanoate derivatives in peptide chemistry (Czajgucki et al., 2003).
Materials Science
The compound's derivatives have been explored in the development of new materials. For example, Schiff base organotin(IV) complexes have shown potential as anticancer drugs. These complexes were synthesized from potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and related compounds, demonstrating the versatility of ethyl pentanoate derivatives in medicinal chemistry and materials science (Basu Baul et al., 2009).
Biofuel Research
Ethyl pentanoate, or ethyl valerate, has been considered a surrogate for biodiesel fuels and a potential fuel for spark ignition engines. A detailed chemical kinetic mechanism for the combustion of ethyl pentanoate has been developed, based on well-validated kinetic models for short ethyl esters, highlighting its importance in developing high-performance and environmentally friendly combustion devices fueled with biofuels (Dmitriev et al., 2021).
Structural and Conformational Studies
The conformation of pentanoates has been characterized in both the solid and gas phases, providing insights into the structural behavior of these molecules. These studies are crucial for understanding the physical and chemical properties of pentanoate derivatives, which can influence their applications in various scientific fields (Merkens et al., 2014).
Antioxidant and Antibacterial Studies
Metal complexes of pentanoate derivatives have been synthesized and characterized, revealing significant antioxidant and antibacterial activities. This illustrates the potential of ethyl pentanoate derivatives in developing new therapeutic agents (Ejidike & Ajibade, 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (4Z)-4-(diaminomethylidenehydrazinylidene)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-3-14-7(13)5-4-6(2)11-12-8(9)10/h3-5H2,1-2H3,(H4,9,10,12)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBHLRWWJOLNP-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=NN=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC/C(=N\N=C(N)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4Z)-4-(diaminomethylidenehydrazinylidene)pentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)
![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)
![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)





![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)



